Technical Guide: Solubility Profile of H-D-Lys(2-Cl-Z)-OH in Dimethylformamide (DMF) and Dichloromethane (DCM)
Technical Guide: Solubility Profile of H-D-Lys(2-Cl-Z)-OH in Dimethylformamide (DMF) and Dichloromethane (DCM)
Executive Summary
This technical guide provides an in-depth analysis of the solubility of H-D-Lys(2-Cl-Z)-OH, a critical protected amino acid derivative used in peptide synthesis, in two common organic solvents: Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility characteristics of this reagent is paramount for researchers and drug development professionals to ensure optimal reaction conditions, purification efficiency, and overall success in synthetic workflows. This document synthesizes theoretical principles with available empirical data and provides a robust experimental protocol for in-lab solubility determination. We will explore the physicochemical properties of the solute and solvents to explain the observed solubility behaviors and offer field-proven insights for handling this compound.
Physicochemical Foundations of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The unique structure of H-D-Lys(2-Cl-Z)-OH, featuring both polar and nonpolar moieties, makes its solubility highly dependent on the solvent's properties.
Solute: H-D-Lys(2-Cl-Z)-OH
H-D-Lys(2-Cl-Z)-OH is a D-lysine derivative where the alpha-amino group (α-NH₂) and the carboxylic acid group (-COOH) are unprotected, while the side-chain epsilon-amino group (ε-NH₂) is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.
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Zwitterionic Character : The free α-amino and carboxyl groups can exist in a zwitterionic state (NH₃⁺ and COO⁻), imparting significant polarity and the ability to form strong ionic and hydrogen-bonding interactions.
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Hydrophobic Moiety : The 2-Cl-Z protecting group is large and predominantly hydrophobic. The benzene ring and chloro-substituent contribute to van der Waals forces and can participate in π-stacking interactions.
The solubility of this molecule is a delicate balance between the high polarity of the amino acid backbone and the hydrophobicity of the protecting group.
Solvents: DMF and DCM
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Dimethylformamide (DMF) : DMF is a polar aprotic solvent with a high dielectric constant (36.7) and a large dipole moment.[1] It is an excellent hydrogen bond acceptor and is considered a "universal solvent" for its ability to dissolve a wide range of both polar and nonpolar compounds.[2][3] Its miscibility with water and most organic solvents makes it highly versatile.[4]
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Dichloromethane (DCM) : DCM, or methylene chloride, is a polar aprotic solvent, but it is significantly less polar than DMF, with a dielectric constant of 8.93.[5] It is a volatile solvent effective at dissolving a broad range of organic compounds due to its ability to engage in dipole-dipole and van der Waals interactions.[6][7][8][9]
Diagram 1: Molecular Structures and Key Intermolecular Forces
Caption: Molecular features governing solubility.
Solubility Profile and Theoretical Analysis
Solubility in Dimethylformamide (DMF)
High solubility is expected and observed. The strong polar aprotic nature of DMF makes it an exceptional solvent for H-D-Lys(2-Cl-Z)-OH.
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Causality : DMF's high dielectric constant effectively shields the charges of the zwitterionic backbone, overcoming the strong crystal lattice energy of the solid solute. Furthermore, the carbonyl oxygen of DMF acts as a potent hydrogen bond acceptor, readily solvating the α-NH₃⁺ group. Its organic nature also accommodates the large, hydrophobic 2-Cl-Z group.
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Supporting Data : While direct quantitative data for the title compound is not published, a closely related analog, Boc-D-Lys(2-Cl-Z)-OH , is reported to be clearly soluble in DMF at a concentration of 1 mmole in 2 ml (which corresponds to approximately 207 mg/mL). Given the structural similarities, a high solubility for H-D-Lys(2-Cl-Z)-OH in DMF is a reliable extrapolation.
Solubility in Dichloromethane (DCM)
Low to moderate solubility is expected. DCM is a much weaker solvent for this compound compared to DMF.
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Causality : DCM's lower polarity and inability to act as a strong hydrogen bond acceptor mean it cannot effectively solvate the zwitterionic portion of the molecule. The ionic interactions holding the solute in its crystal lattice are too strong for DCM to overcome efficiently. While the 2-Cl-Z group is readily dissolved by DCM, the insolubility of the amino acid backbone dominates. Solubility may be slightly improved if the zwitterionic character is masked, for example, by forming an HCl salt, as seen with similar compounds that are soluble in DCM.[10]
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Practical Insight : In synthetic applications, if a reaction requires DCM, H-D-Lys(2-Cl-Z)-OH may form a slurry or suspension rather than a true solution, which can impact reaction kinetics and completeness.
Summary of Solubility Data
| Compound | Solvent | Solubility | Rationale / Data Source |
| H-D-Lys(2-Cl-Z)-OH | DMF | High / Soluble | Strong polar interactions. Analog data shows solubility >200 mg/mL. |
| H-D-Lys(2-Cl-Z)-OH | DCM | Low / Sparingly Soluble | Poor solvation of the zwitterionic backbone. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following self-validating protocol is recommended. This method is based on the principle of creating a saturated solution and then quantifying the solute concentration in the supernatant.
Materials and Equipment
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H-D-Lys(2-Cl-Z)-OH (powder form)
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Anhydrous DMF and DCM
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Analytical balance (±0.1 mg)
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Vials with screw caps (e.g., 2 mL or 4 mL)
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Thermostatic shaker or rotator
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Benchtop centrifuge capable of >10,000 x g
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Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
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Pipettes
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Pre-weighed glass vials for gravimetric analysis
Step-by-Step Methodology
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Preparation : Add an excess amount of H-D-Lys(2-Cl-Z)-OH to a vial (e.g., add 200 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
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Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a standard temperature (e.g., 25°C). Allow the slurry to equilibrate for at least 24 hours. This ensures the solution is fully saturated.
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Phase Separation : Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid.[11] This creates a clear supernatant.
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Supernatant Extraction : Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a pipette. For added certainty, pass the supernatant through a 0.22 µm syringe filter to remove any fine particulates.
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Quantification (Gravimetric Method) :
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Dispense the filtered supernatant into a pre-weighed, labeled glass vial.
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Record the exact weight of the vial plus the solution.
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Remove the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant dry weight is achieved.
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Record the final weight of the vial plus the dried solute.
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Calculation :
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Mass of Solute = (Final weight) - (Tare weight of vial)
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Mass of Solvent = (Weight of vial + solution) - (Final weight)
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Solubility (mg/mL) = (Mass of Solute in mg) / (Volume of Solvent in mL, calculated from mass and density)
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Diagram 2: Experimental Workflow for Solubility Determination
Caption: Protocol for quantitative solubility measurement.
Conclusion and Recommendations
H-D-Lys(2-Cl-Z)-OH exhibits high solubility in DMF, making it an ideal solvent for reactions and stock solutions. Conversely, its solubility in DCM is expected to be limited due to the compound's zwitterionic nature. For workflows requiring DCM, researchers should anticipate the need for co-solvents or accept slurry conditions. It is strongly recommended to perform empirical solubility tests using the provided protocol to determine the precise limits for specific applications, as factors like solute purity and ambient temperature can influence the results.
References
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Organic Chemistry Portal. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
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Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Dichloromethane. Retrieved from [Link]
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ICAIS. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Retrieved from [Link]
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Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF. Retrieved from [Link]
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Chem-Station. (2023). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties. Retrieved from [Link]
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Lab Alley. (n.d.). Dichloromethane And Its Uses. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]
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Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]
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SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
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Scribd. (n.d.). Peptide Solubility Guidelines: Tech Tip. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). Tris(hydroxymethyl)aminomethane. Retrieved from [Link]
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GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. Retrieved from [Link]
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Chemball. (n.d.). Tris Hydroxymethyl Aminomethane Supplier, CAS 77-86-1. Retrieved from [Link]
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Merck. (n.d.). Boc-Lys(2-Cl-Z)-OH. Retrieved from [Link]
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BioCrick. (n.d.). Fmoc-Lys-OH.HCl | CAS:139262-23-0. Retrieved from [Link]
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Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]
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